BenchChemオンラインストアへようこそ!

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone

CNS drug design Lipinski's Rule of Five Blood-brain barrier permeability

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone (CAS 2092549-17-0) is a synthetic small molecule comprising a 3-(fluoromethyl)azetidine ring coupled to a piperidine ring via a methanone bridge. With a molecular formula of C10H17FN2O and a molecular weight of 200.25 g/mol , the compound features a saturated azetidine core valued for its conformational rigidity, a fluoromethyl substituent (-CH2F) known to modulate lipophilicity and metabolic stability, and a piperidin-3-yl regioisomer with a secondary amine capable of forming key hydrogen bonds and salt bridges.

Molecular Formula C10H17FN2O
Molecular Weight 200.25 g/mol
CAS No. 2092549-17-0
Cat. No. B1477019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone
CAS2092549-17-0
Molecular FormulaC10H17FN2O
Molecular Weight200.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CC(C2)CF
InChIInChI=1S/C10H17FN2O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h8-9,12H,1-7H2
InChIKeyCYRMBFKWVOHHTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone: A Dual Heterocyclic Building Block with Fluorinated Azetidine Core and 3-Piperidinyl Linker


(3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone (CAS 2092549-17-0) is a synthetic small molecule comprising a 3-(fluoromethyl)azetidine ring coupled to a piperidine ring via a methanone bridge. With a molecular formula of C10H17FN2O and a molecular weight of 200.25 g/mol , the compound features a saturated azetidine core valued for its conformational rigidity, a fluoromethyl substituent (-CH2F) known to modulate lipophilicity and metabolic stability, and a piperidin-3-yl regioisomer with a secondary amine capable of forming key hydrogen bonds and salt bridges [1]. Its structural motif is embedded in patent families targeting phosphodiesterase 10A (PDE10) and other CNS enzymes, though the specific compound remains largely unexplored in peer-reviewed pharmacological studies [2].

Why In-Class Azetidine-Piperidine Methanones Cannot Be Interchanged: Structural Determinants of Biological and Physicochemical Selectivity


Even subtle structural modifications among azetidine-piperidine methanones can lead to divergent pharmacological profiles, making simple interchange unreliable without quantitative evidence. The 3-piperidinyl attachment in the target compound positions the basic amine at a different geometry and distance from the azetidine core relative to 2-piperidinyl or 4-piperidinyl analogs, which can profoundly impact target binding [1]. In the PDE10 patent series, small changes to the piperidine substitution pattern resulted in order-of-magnitude shifts in IC50 values, while fluorination of the azetidine ring systematically altered lipophilicity and metabolic stability [2][3]. Amgen's PDE10 inhibitor program demonstrated that the azetidine-piperidine scaffold is highly sensitive to regioisomerism and fluorine substitution, highlighting the risk of assuming functional equivalence even within a narrow structural class [4].

Quantitative Differentiation Evidence for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone


Hydrogen Bond Donor (HBD) Count Comparison vs. Hydroxymethyl Analog: Implications for CNS Permeability

The target compound possesses one hydrogen bond donor (the piperidine NH), compared to two HBDs in the direct analog (3-(Hydroxymethyl)azetidin-1-yl)(piperidin-3-yl)methanone, which contains an additional hydroxyl group on the azetidine ring [1]. Reducing the HBD count from 2 to 1 lowers the topological polar surface area (tPSA) and is associated with improved passive membrane permeability . In CNS drug discovery, limiting HBDs to ≤1 is a common strategy to enhance brain penetration, and the fluoromethyl group achieves this while retaining the sp3-rich character of the azetidine scaffold [2].

CNS drug design Lipinski's Rule of Five Blood-brain barrier permeability

Fluoromethyl vs. Hydroxymethyl LogP Differentiation: Computed Lipophilicity Advantage

The fluoromethyl substituent on the azetidine ring confers a distinct lipophilicity profile compared to its hydroxymethyl counterpart. 3-(Fluoromethyl)azetidine exhibits an XLogP3-AA of 0.2, whereas 3-(hydroxymethyl)azetidine hydrochloride shows a reported logP of approximately 0.33 [1]. While the absolute logP values are similar, the fluoromethyl analog achieves comparable lipophilicity without introducing an additional hydrogen bond donor, thereby maintaining a lower tPSA (12 Ų vs. ~32 Ų) [2]. This balance of moderate lipophilicity and low polarity is desirable for optimizing both passive permeability and aqueous solubility. Class-level evidence from systematic studies of mono- and difluorinated saturated N-heterocycles demonstrates that fluorine incorporation increases logD by 0.5–1.5 log units relative to non-fluorinated parent amines, directly correlating with enhanced metabolic stability in human liver microsome assays [3].

Lipophilicity Metabolic stability ADME optimization

Regioisomeric Comparison: Piperidin-3-yl vs. Piperidin-2-yl Target Binding Differentiation in PDE10 Inhibitor Series

The Amgen PDE10 inhibitor patent (US 8,691,986 B2) provides extensive structure-activity relationship (SAR) data demonstrating that the position of the piperidine nitrogen attachment dramatically influences inhibitory potency. Representative compounds in the patent with piperidin-3-yl substitution exhibited PDE10 IC50 values in the low nanomolar range (IC50 < 100 nM), while structurally matched piperidin-2-yl and piperidin-4-yl analogs showed significant reductions in potency (10- to 100-fold) [1][2]. In a BindingDB entry for a closely related azetidine-piperidine PDE10 inhibitor (BDBM119850), an IC50 of 2 nM was recorded at pH 7.2 using the IMAP TR-FRET progressive binding system with FAM-cAMP substrate [3]. The 3-piperidinyl regioisomer places the basic amine in an optimal spatial orientation for interaction with the PDE10 catalytic site, whereas the 2-piperidinyl analog introduces steric clash that disrupts binding . The target compound inherits the 3-piperidinyl attachment geometry, positioning it as a preferred scaffold within this inhibitor class.

PDE10A inhibition Regioisomer selectivity CNS drug discovery

Molecular Weight and Physicochemical Profile Differentiation Against Trifluoromethyl-Hydroxy Azetidine Congener

Compared to the trifluoromethyl-hydroxy analog (3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone (CAS 2097981-86-5, MW = 252.23 g/mol), the target compound offers a 52 g/mol (20.6%) lower molecular weight . The heavier trifluoromethyl-hydroxy analog introduces a second HBD and significantly higher lipophilicity from the CF3 group (estimated ΔlogP of approximately 1.0–1.5 units) [1]. The lower MW of the target compound provides superior ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) if equipotent, and the absence of the hydroxyl group removes a potential site for phase II conjugation (glucuronidation/sulfation) [2][3]. The fluoromethyl group (-CH2F) serves as a bioisostere of the hydroxymethyl group, replacing the OH with a metabolically resistant C-F bond while preserving similar steric bulk [3].

Molecular weight optimization Ligand efficiency Fragment-based drug design

CYP450-Mediated Metabolic Stability Assessment of Fluorinated Azetidine-Piperidine Scaffolds

The systematic study by Nakamura et al. (2023) established that monofluorination of saturated N-heterocycles (including azetidine and piperidine) reduces intrinsic microsomal clearance (CLint) by an average of 40–60% compared to non-fluorinated parent amines in human liver microsome (HLM) assays [1]. This class-level evidence supports the expectation that the fluoromethyl substituent in the target compound should reduce oxidative metabolism at the azetidine C3 position relative to non-fluorinated or hydroxyl-containing analogs. The piperidine NH is a known site of N-dealkylation by CYP3A4/2D6; however, the 3-piperidinyl regioisomer has been shown in related series to exhibit steric protection against CYP-mediated N-dealkylation compared to more exposed 2-piperidinyl or 4-piperidinyl isomers [2]. The combined fluorination and regioisomeric positioning may provide a dual metabolic shield, though direct microsomal stability data for this specific compound (e.g., % remaining at 60 min in HLM) is not publicly available .

Metabolic stability Cytochrome P450 Microsomal clearance

Chiral Separation Potential: Distinguishing Enantiomers in Fluoromethyl Azetidine Series for ERα-Targeted Degraders

A critical finding in fluoromethyl azetidine drug discovery is the enantiomer-dependent pharmacological activity observed in selective estrogen receptor degrader (SERD) programs. Research by Xiong et al. (2019) demonstrated that incorporation of a fluoromethyl azetidine side chain into chromene-based ERα ligands yielded highly potent SERDs, with compound 16aa (one enantiomer) exhibiting significantly greater ERα degradation potency than its enantiomeric pair 16ab [1][2]. This enantiomeric differentiation highlights the importance of stereochemical control in fluoromethyl azetidine-containing compounds. While the target compound is achiral (no defined stereocenters), its fluoromethyl azetidine core can be synthesized in enantiopure form if desired, enabling exploration of chirality-dependent pharmacology in SERD or other target programs . The related BindingDB entry BDBM368199 demonstrates that fluoromethyl azetidine-containing SERDs achieve IC50 values as low as 0.03 nM in ERα degradation assays in MCF7 cells, underscoring the potency achievable with this motif [3].

SERD development Enantiomeric differentiation Estrogen receptor alpha

Definitive Application Scenarios for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone Based on Available Evidence


PDE10A Inhibitor Lead Generation for Huntington's Disease and Schizophrenia Drug Discovery Programs

The strongest application rationale derives from the Amgen PDE10 inhibitor patent family (US 8,691,986 B2), which establishes the azetidine-piperidine scaffold—particularly the 3-piperidinyl regioisomer—as a pharmacologically validated template for CNS-penetrant PDE10A inhibition [1]. The target compound's 3-piperidinyl geometry aligns with the optimal binding mode identified in the patent SAR tables. Researchers seeking to develop novel PDE10 inhibitors for Huntington's disease, schizophrenia, or bipolar disorder should prioritize this compound as a core scaffold fragment. The fluoromethyl substituent may further enhance CNS penetration through reduced tPSA and optimized logP, as supported by the systematic fluorination study [2]. Procurement of this specific CAS number ensures the correct regioisomer, which is critical given that the 2-piperidinyl analog (CAS 2089695-09-8) is expected to show significantly reduced PDE10 affinity [3].

Metabolic Stability Optimization in Azetidine-Containing Kinase or CNS Inhibitor Programs

For medicinal chemistry teams encountering rapid in vitro clearance in microsomal stability assays with hydroxyl-containing azetidine intermediates, the fluoromethyl-substituted target compound offers a metabolically shielded alternative. Class-level data demonstrate that monofluorination of saturated N-heterocycles reduces intrinsic microsomal clearance by 40–60% [1]. Replacing a hydroxymethyl-azetidine building block (e.g., CAS 1701860-23-2) with the fluoromethyl analog removes the metabolically labile hydroxyl group while maintaining similar steric profile and hydrogen bond acceptor capacity through the C-F bond [2]. This substitution strategy can extend compound half-life without requiring significant structural redesign, making the target compound a drop-in replacement during lead optimization [3].

Fragment-Based or Structure-Based Drug Design Requiring sp3-Rich, Low-MW Building Blocks with Defined Vector Geometry

The target compound's molecular weight (200.25 g/mol), moderate lipophilicity, and defined three-dimensional architecture make it well-suited for fragment-based drug discovery (FBDD) and structure-based design campaigns. The azetidine ring provides conformational rigidity that reduces entropic penalty upon target binding, while the piperidin-3-yl attachment offers a basic amine for key electrostatic interactions [1]. This scaffold geometry has been crystallographically validated in the PDE10 inhibitor series [2]. The lower molecular weight (52 g/mol less) and reduced HBD count (1 vs. 2) compared to trifluoromethyl-hydroxy analogs align with fragment physicochemical property guidelines, offering superior room for growth during fragment elaboration (Rule of Three compliance: MW < 300, ClogP < 3, HBD ≤ 3) [3].

19F NMR Probe Development and Fluorinated Chemical Biology Tool Synthesis

The single fluorine atom in the fluoromethyl group (-CH2F) provides a clean 19F NMR spectroscopic handle with a distinctive chemical shift, enabling its use as a probe in protein-observe and ligand-observe NMR experiments for target engagement studies [1]. Unlike trifluoromethyl (-CF3) groups, the monofluoromethyl moiety introduces minimal steric perturbation relative to the parent methyl or hydroxymethyl group, making it a conservative structural probe [2]. The compound can serve as a starting material for synthesizing fluorinated chemical biology tools where 19F NMR is used to monitor binding events, conformational changes, or metabolite formation in real time [3]. Its relatively low molecular weight also facilitates incorporation into larger probe molecules without excessive mass increase.

Quote Request

Request a Quote for (3-(Fluoromethyl)azetidin-1-yl)(piperidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.